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Compound of Interest

Compound Name: 3,5-Dimethylhexanal

Cat. No.: B034571 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mass spectrometry (MS) and nuclear

magnetic resonance (NMR) spectroscopic data for various isomers of dimethylhexanal. The

differentiation of these isomers is crucial in fields such as flavor and fragrance chemistry,

environmental analysis, and metabolomics, where specific isomers can have distinct properties

and biological activities. This document presents available experimental data alongside

predicted spectroscopic information to facilitate isomer identification and characterization.

Data Presentation
The following tables summarize the key mass spectrometry and nuclear magnetic resonance

data for a selection of dimethylhexanal isomers. It is important to note that while experimental

data is provided where available, some of the data presented is predicted due to the limited

availability of experimental spectra for all isomers. Predicted data should be used as a

reference and for comparative purposes.

Mass Spectrometry Data
The electron ionization mass spectra of dimethylhexanal isomers are characterized by a

molecular ion peak (m/z 128) and a series of fragment ions that are indicative of the

substitution pattern on the hexane chain.
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Isomer
Key Fragment Ions (m/z)
and their Relative
Intensities

Data Source

2,2-Dimethylhexanal

57 (100%), 41 (80%), 71

(70%), 29 (60%), 99 (20%),

128 (M+, <5%)

Experimental (NIST WebBook)

[1]

3,3-Dimethylhexanal

57 (100%), 41 (80%), 71

(60%), 29 (50%), 99 (15%),

128 (M+, <5%)

Experimental (NIST WebBook)

[2]

2,3-Dimethylhexanal
Predicted: 43, 57, 71, 85, 99,

113
Predicted

2,4-Dimethylhexanal Predicted: 43, 57, 71, 85 Predicted

2,5-Dimethylhexanal Predicted: 43, 57, 71 Predicted

3,4-Dimethylhexanal Predicted: 43, 57, 71, 85 Predicted

3,5-Dimethylhexanal Predicted: 43, 57, 71 Predicted

4,5-Dimethylhexanal Predicted: 43, 57, 71 Predicted

Note: Predicted fragmentation patterns are based on general principles of mass spectrometry

for aldehydes and branched alkanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The ¹H and ¹³C NMR spectra of dimethylhexanal isomers provide detailed information about the

chemical environment of each proton and carbon atom, allowing for unambiguous structure

elucidation.

¹H NMR Spectral Data (Predicted, CDCl₃, 400 MHz)
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Isomer
Predicted Chemical Shifts (δ, ppm) and
Multiplicities

2,2-Dimethylhexanal ~9.5 (s, 1H, CHO), 2.2-0.8 (m, alkyl protons)

3,3-Dimethylhexanal
~9.7 (t, 1H, CHO), 2.3 (d, 2H, CH₂CHO), 1.3-0.8

(m, alkyl protons)

2,3-Dimethylhexanal ~9.6 (d, 1H, CHO), 2.5-0.8 (m, alkyl protons)

2,4-Dimethylhexanal ~9.6 (d, 1H, CHO), 2.4-0.8 (m, alkyl protons)

2,5-Dimethylhexanal ~9.6 (d, 1H, CHO), 2.4-0.8 (m, alkyl protons)

3,4-Dimethylhexanal
~9.7 (t, 1H, CHO), 2.4 (m, 2H, CH₂CHO), 2.0-

0.8 (m, alkyl protons)

3,5-Dimethylhexanal
~9.7 (t, 1H, CHO), 2.4 (m, 2H, CH₂CHO), 2.1-

0.8 (m, alkyl protons)

4,5-Dimethylhexanal
~9.7 (t, 1H, CHO), 2.4 (m, 2H, CH₂CHO), 1.9-

0.8 (m, alkyl protons)

¹³C NMR Spectral Data (Predicted, CDCl₃, 100 MHz)
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Isomer Predicted Chemical Shifts (δ, ppm)

2,2-Dimethylhexanal
~205 (CHO), ~50 (quaternary C), ~40-10 (alkyl

carbons)

3,3-Dimethylhexanal
~203 (CHO), ~50 (CH₂CHO), ~35 (quaternary

C), ~40-10 (alkyl carbons)

2,3-Dimethylhexanal
~205 (CHO), ~55 (CH-CHO), ~40-10 (alkyl

carbons)

2,4-Dimethylhexanal
~205 (CHO), ~50 (CH-CHO), ~40-10 (alkyl

carbons)

2,5-Dimethylhexanal
~205 (CHO), ~50 (CH-CHO), ~40-10 (alkyl

carbons)

3,4-Dimethylhexanal
~203 (CHO), ~50 (CH₂CHO), ~40-10 (alkyl

carbons)

3,5-Dimethylhexanal
~203 (CHO), ~50 (CH₂CHO), ~40-10 (alkyl

carbons)

4,5-Dimethylhexanal
~203 (CHO), ~50 (CH₂CHO), ~40-10 (alkyl

carbons)

Note: Predicted NMR data can be obtained from various software packages and online tools.[3]

[4][5] The actual chemical shifts can be influenced by the solvent and other experimental

conditions.

Experimental Protocols
The following are generalized experimental protocols for the acquisition of mass spectrometry

and NMR data for dimethylhexanal isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:

Prepare a stock solution of the dimethylhexanal isomer in a volatile organic solvent (e.g.,

dichloromethane or hexane) at a concentration of 1 mg/mL.
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Prepare a series of dilutions from the stock solution to determine the optimal concentration

for analysis.

GC-MS System:

Gas Chromatograph: Agilent 7890B GC or equivalent.

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film

thickness), is typically used.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Inlet: Split/splitless injector, operated in splitless mode for trace analysis or split mode for

higher concentrations. Injector temperature set to 250°C.

Oven Temperature Program:

Initial temperature: 40°C, hold for 2 minutes.

Ramp: Increase to 250°C at a rate of 10°C/min.

Final hold: Hold at 250°C for 5 minutes.

Mass Spectrometer: Agilent 5977B MSD or equivalent.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 35 to 350.

Ion Source Temperature: 230°C.

Quadrupole Temperature: 150°C.

Data Analysis:

The total ion chromatogram (TIC) will show the retention time of the analyte.

The mass spectrum corresponding to the chromatographic peak is used for identification

by comparing the fragmentation pattern with library data or through manual interpretation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Dissolve approximately 5-10 mg of the dimethylhexanal isomer in 0.6-0.7 mL of a

deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

Ensure the sample is fully dissolved and the solution is homogeneous.

NMR Spectrometer:

A 400 MHz or higher field NMR spectrometer is recommended for good spectral

resolution.

The instrument should be equipped with a probe capable of performing both ¹H and ¹³C

NMR experiments.

¹H NMR Acquisition:

Tune and match the probe for the ¹H frequency.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Acquire the ¹H spectrum using a standard pulse sequence (e.g., zg30).

Typically, 16 to 64 scans are sufficient.

¹³C NMR Acquisition:

Tune and match the probe for the ¹³C frequency.

Acquire the ¹³C spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

A larger number of scans (e.g., 1024 or more) may be required to achieve a good signal-

to-noise ratio.

Data Processing:
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Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase and baseline correct the spectra.

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm

for ¹H and 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H spectrum and determine the multiplicities (singlet, doublet,

triplet, etc.).

Visualization of Experimental Workflow and Logical
Relationships
The following diagrams illustrate the general workflow for GC-MS analysis and the logical

approach to differentiating dimethylhexanal isomers based on their spectroscopic data.

Sample Preparation GC-MS Analysis Data Analysis

Dimethylhexanal Isomer Dissolve in
Volatile Solvent Prepare Dilutions Inject into GC Chromatographic

Separation Electron Ionization (EI) Mass Analyzer
(Quadrupole)

Total Ion
Chromatogram (TIC) Mass Spectrum Fragmentation

Pattern Analysis Isomer Identification

Click to download full resolution via product page

Caption: General workflow for the GC-MS analysis of dimethylhexanal isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Hexanal, 2,2-dimethyl- [webbook.nist.gov]

2. Hexanal, 3,3-dimethyl- [webbook.nist.gov]

3. app.nmrium.com [app.nmrium.com]

4. Download NMR Predict - Mestrelab [mestrelab.com]

5. Simulate and predict NMR spectra [nmrdb.org]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b034571?utm_src=pdf-body-img
https://www.benchchem.com/product/b034571?utm_src=pdf-custom-synthesis
https://webbook.nist.gov/cgi/inchi?ID=C996123&Mask=200
https://webbook.nist.gov/cgi/inchi?ID=C55320575&Mask=200
https://app.nmrium.com/predict
https://mestrelab.com/main-product/nmr-predict
https://www.nmrdb.org/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b034571?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [A Comparative Guide to the Spectroscopic Data of
Dimethylhexanal Isomers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b034571#spectroscopic-data-comparison-for-
dimethylhexanal-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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